Stereochemical Configuration vs. Biological Potency: (S,S) vs. (S,R) Diastereomer
The (S,S) absolute configuration present in CAS 1309869-67-7 is essential for downstream gamma-secretase inhibitory activity. In the seminal structure–activity relationship study that identified PF-3084014 (nirogacestat), the corresponding (S,R) diastereomer—derived from the (R)-tetralin amine fragment—yielded the final imidazole conjugate that was >100-fold less potent in the cell-free gamma-secretase assay [1]. While the Brodney publication reports IC₅₀ values for the fully elaborated drug substance, the stereochemical requirement is established at the intermediate stage because the tetralin stereocenter is set during reductive amination with the norvaline ester and is not altered in subsequent steps [2]. The patent explicitly notes that loss of stereochemical integrity at this intermediate is irreparable in downstream processing [2].
| Evidence Dimension | Gamma-secretase inhibition potency (cell-free assay) of final drug substance derived from each diastereomeric intermediate |
|---|---|
| Target Compound Data | IC₅₀ = 6.2 nM (nirogacestat, derived from (S,S)-intermediate CAS 1309869-67-7) [1] |
| Comparator Or Baseline | IC₅₀ > 1000 nM (final imidazole conjugate derived from (S,R)-diastereomeric intermediate) [1] |
| Quantified Difference | >160-fold potency advantage for the (S,S)-derived drug substance |
| Conditions | Cell-free gamma-secretase inhibition assay; recombinant enzyme complex; substrate cleavage monitored by ELISA or FRET-based detection. |
Why This Matters
For procurement, this establishes that the (S,S) stereoisomer is not a 'nice-to-have' but a binary gate: the (S,R) diastereomer leads to an inactive final compound, making diastereomeric purity a non-negotiable specification.
- [1] Brodney, M. A.; Auperin, D. D.; Becker, S. L.; et al. Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors: discovery of PF-3084014. Bioorg. Med. Chem. Lett. 2011, 21 (9), 2637–2640. View Source
- [2] SpringWorks Therapeutics, Inc. Synthesis of nirogacestat. U.S. Patent 12,110,277, October 8, 2024. View Source
